![molecular formula C13H11NO3 B026727 2-(3-Methoxyphenyl)isonicotinic acid CAS No. 100004-95-3](/img/structure/B26727.png)
2-(3-Methoxyphenyl)isonicotinic acid
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Overview
Description
“2-(3-Methoxyphenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)isonicotinic acid” was investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface . The molecular formula is C13H11NO3 .
Scientific Research Applications
Synthesis of Unsymmetrical Porphyrins
The compound is used in the synthesis of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups . These porphyrin compounds are potential semiconductor materials .
Investigation of Spectroscopic Properties
The compound is used to investigate the influence of different substituents on Raman spectra, fluorescence spectra, and surface photovoltage measurements . This is important for studying the electronic structure of porphyrins in various applications such as photoluminescence and photoelectric conversion .
3. Conversion of 2-Methylfuran to Diesel Fuel Precursors A novel silica supported sulfonic acid functionalized isonicotinic acid catalyst is prepared by treating isonicotinic acid with chlorosulphonic acid . This catalyst is used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units via tandem ring opening followed by condensation sequence .
Synthesis of Pyranopyrazoles
The compound is used in a green, simple, and efficient method for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano .
5. Induction of PR Genes in Tobacco In tobacco, the compound induces the expression of PR genes .
Synthesis of 2-Trifluoromethyl-nicotinic Acid Derivatives
Novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed involving the synthesis of the pyridine ring . These pyridyl compounds serve as key intermediates in the manufacture of the recently discovered COMT inhibitor .
Mechanism of Action
Target of Action
It’s worth noting that isonicotinic acid derivatives, such as isoniazid, have been extensively studied for their antimycobacterial activity . They primarily target the mycolic acid synthesis pathway in Mycobacterium tuberculosis .
Mode of Action
Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids . This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death .
Biochemical Pathways
Isonicotinic acid derivatives are known to interfere with the mycolic acid synthesis pathway . Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis. Disruption of this pathway affects the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to undergo acetylation, a process that varies between individuals (slow and rapid acetylators) . This process impacts the drug’s bioavailability and efficacy .
Result of Action
The inhibition of mycolic acid synthesis by isonicotinic acid derivatives leads to disruption of the bacterial cell wall, resulting in cell death .
Action Environment
The stability of certain chemical linkages under various conditions (acidic, alkaline, aqueous) can impact the efficacy and stability of related compounds .
properties
IUPAC Name |
2-(3-methoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHWXPCBLBMQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540648 |
Source
|
Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)isonicotinic acid | |
CAS RN |
100004-95-3 |
Source
|
Record name | 2-(3-Methoxyphenyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100004-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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